molecular formula C19H21N3O2S2 B2945865 2,4,5-trimethyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 863511-87-9

2,4,5-trimethyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No. B2945865
CAS RN: 863511-87-9
M. Wt: 387.52
InChI Key: XRWRCTDEGHAGBX-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound, also known as TAK-659, has been studied extensively for its ability to inhibit several key signaling pathways involved in cancer and autoimmune diseases. In

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be definitively identified. Compounds with a similar thiazole ring have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Mode of Action

The thiazole ring is known to be planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could potentially interact with its targets and cause changes in their function.

Biochemical Pathways

Thiazole derivatives have been found to have diverse biological activities . For example, they have been found to have antioxidant, analgesic, and anti-inflammatory activities . These activities suggest that the compound may affect various biochemical pathways related to these functions.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.

Result of Action

Thiazole derivatives have been found to have diverse biological activities . For example, they have been found to have antioxidant, analgesic, and anti-inflammatory activities . These activities suggest that the compound may have various molecular and cellular effects.

Action Environment

The solubility of thiazole in various solvents suggests that the compound’s action, efficacy, and stability may be influenced by the solvent environment .

Advantages and Limitations for Lab Experiments

One of the major advantages of 2,4,5-trimethyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide is its specificity for BTK, ITK, and JAK3. This specificity allows for targeted inhibition of these kinases without affecting other important signaling pathways. However, 2,4,5-trimethyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide has limitations as well. It has a relatively short half-life, which may limit its efficacy in certain disease models. Additionally, 2,4,5-trimethyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide has poor solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for 2,4,5-trimethyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide research. One area of interest is the potential use of 2,4,5-trimethyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide in combination with other therapeutic agents. Combining 2,4,5-trimethyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide with other targeted therapies or immunotherapies may enhance its efficacy in cancer and autoimmune diseases. Another area of interest is the development of 2,4,5-trimethyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide analogs with improved pharmacokinetic properties. These analogs may have longer half-lives and improved solubility, which could enhance their efficacy in certain disease models. Finally, further preclinical and clinical studies are needed to fully understand the potential of 2,4,5-trimethyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide as a therapeutic agent.

Synthesis Methods

The synthesis of 2,4,5-trimethyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide involves several steps, starting with the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 2-aminoethylpyridine to form an intermediate product. This intermediate is then reacted with thiazole-4-carboxylic acid to produce 2,4,5-trimethyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide. The overall synthesis method has been optimized to produce 2,4,5-trimethyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide with high purity and yield.

Scientific Research Applications

2,4,5-trimethyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide has been extensively studied for its potential as a therapeutic agent in cancer and autoimmune diseases. In preclinical studies, 2,4,5-trimethyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide has been shown to inhibit several key signaling pathways involved in the pathogenesis of these diseases, including BTK, ITK, and JAK3. These pathways are critical for the survival and proliferation of cancer cells and the immune cells that drive autoimmune diseases.

properties

IUPAC Name

2,4,5-trimethyl-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S2/c1-13-9-15(3)18(10-14(13)2)26(23,24)21-8-6-17-12-25-19(22-17)16-5-4-7-20-11-16/h4-5,7,9-12,21H,6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWRCTDEGHAGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CSC(=N2)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-trimethyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide

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